3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVSESQDBDDVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolopyrimidine . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation . The compound may exert its effects through the inhibition of the NF-kB inflammatory pathway and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with structurally related analogs:
Substituent Effects at Position 3
Key Findings :
- The 4-fluorophenyl group improves metabolic stability compared to non-halogenated phenyl groups .
- Substitution with electron-donating groups (e.g., methoxy) reduces binding affinity to kinase targets, as seen in analogs from .
Functional Group Variations at Position 7
Key Findings :
- The hydroxyl group (-OH) at position 7 may confer higher polarity compared to amine (-NH₂) or trifluoromethyl (-CF₃) substituents .
- Ketone derivatives (e.g., 7(4H)-one) show reduced activity against mycobacteria compared to amine-substituted analogs .
Anti-Mycobacterial Activity of Selected Analogs
Key Findings :
- Anti-mycobacterial activity correlates with balanced lipophilicity and hydrogen-bonding capacity. The 4-fluorophenyl group in the target compound may offer optimal properties for this purpose .
Biological Activity
3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in oncology and neuropharmacology. The following sections will detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core structure is formed through the cyclocondensation of 3-amino-4-fluorobenzaldehyde with various β-dicarbonyl compounds under acidic or basic conditions. This method allows for the selective introduction of functional groups that enhance biological activity.
Anticancer Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that this compound inhibits the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Table 1: Anticancer Activity of this compound
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 0.25 | CDK inhibition | |
| MCF-7 | 0.15 | Apoptosis induction | |
| HeLa | 0.30 | Cell cycle arrest |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been reported to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases.
Table 2: Neuropharmacological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases and phosphatases involved in cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
- Neuroprotection : By modulating inflammatory pathways and enhancing mitochondrial function, it protects neuronal cells from damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vivo Study on Cancer Models : A study conducted on xenograft models showed significant tumor reduction when treated with this compound compared to controls.
- Neuroprotection in Alzheimer's Disease Models : Research indicated that the compound improved cognitive deficits and reduced amyloid-beta plaque formation in transgenic mouse models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
